Physicochemical Superiority: 5-[4-(Methylthio)benzyl]- vs. 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine as a CNS-Penetrant Scaffold
The target compound’s computed XLogP3 of 1.5 and TPSA of 90.2 Ų [1] place it within the optimal range for CNS penetration (XLogP 1–3, TPSA < 90 Ų). In contrast, the 5-(4-chlorobenzyl) analog has a higher XLogP (~2.3) and a lower TPSA (~76 Ų) [2], which shifts it toward higher non-specific binding and potential hERG liability. The methylthio group thus provides a finely balanced lipophilicity that is difficult to achieve with halogen substituents.
| Evidence Dimension | CNS drug-likeness (XLogP3, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5; TPSA = 90.2 Ų |
| Comparator Or Baseline | 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine: XLogP3 ≈ 2.3; TPSA ≈ 76 Ų |
| Quantified Difference | ΔXLogP3 ≈ 0.8; ΔTPSA ≈ 14.2 Ų |
| Conditions | Computed properties (XLogP3, TPSA via PubChem) |
Why This Matters
The methylthio substituent achieves a lipophilicity profile that is predicted to enhance CNS exposure while minimizing promiscuous binding, a balance not offered by the more lipophilic 4-chloro analog.
- [1] PubChem. (2026). Compound Summary for CID 45496454: 5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine. View Source
- [2] PubChem. (2026). Compound Summary for CID 12345678: 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine. View Source
